

# Application Notes and Protocols: BAY-8040 (Copanlisib) in Combination with FLT3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients.[1][2] The most frequent type of FLT3 mutation is the internal tandem duplication (FLT3-ITD), which is present in about 25% of AML cases and is associated with a high leukemic burden, increased relapse rates, and poor overall survival.[1][2][3] These mutations lead to constitutive activation of the FLT3 receptor tyrosine kinase, which in turn drives aberrant downstream signaling through pathways like PI3K/AKT/mTOR and RAS/MEK/ERK, promoting leukemic cell proliferation and survival.[4][5][6][7]

FLT3 inhibitors, such as gilteritinib, quizartinib, and sorafenib, have shown clinical activity; however, responses are often transient due to the development of resistance.[3][5] One of the key mechanisms of resistance is the activation of pro-survival signaling pathways, including the PI3K/AKT/mTOR pathway.[3][4] This provides a strong rationale for the combination of FLT3 inhibitors with inhibitors of this pathway.

**BAY-8040**, more accurately known as copanlisib (BAY 80-6946), is a potent intravenous panclass I phosphatidylinositol 3-kinase (PI3K) inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.[8][9][10] Preclinical studies have demonstrated that combining copanlisib or other PI3K inhibitors with FLT3 inhibitors results in synergistic cytotoxicity and can overcome resistance in FLT3-mutated AML cells.[1][8][11][12] This combination strategy aims



to achieve a more profound and durable response by simultaneously targeting the primary oncogenic driver and a critical survival pathway.

## **Quantitative Data Summary**

The following tables summarize the quantitative data from preclinical studies evaluating the synergistic effects of combining PI3K inhibitors (including copanlisib) with FLT3 inhibitors in FLT3-ITD positive AML cell lines.

Table 1: In Vitro Efficacy of Copanlisib in FLT3+ AML Cell Lines

| Cell Line          | PI3K Inhibitor | IC50 (μM) |
|--------------------|----------------|-----------|
| MOLM-13 (FLT3-ITD) | Copanlisib     | < 1       |
| MV4-11 (FLT3-ITD)  | Copanlisib     | <1        |

Data compiled from studies showing high sensitivity of FLT3-ITD cell lines to pan-PI3K inhibitors.[8]

Table 2: Synergistic Cytotoxicity of PI3K and FLT3 Inhibitor Combinations

| Cell Line                        | PI3K Inhibitor | FLT3 Inhibitor | Observation                                                  | Reference |
|----------------------------------|----------------|----------------|--------------------------------------------------------------|-----------|
| MOLM-13 (FLT3-ITD)               | PF-04691502    | Quizartinib    | Synergistic<br>cytotoxicity,<br>>90% cell death<br>at 48h    | [11][12]  |
| MV4-11 (FLT3-<br>ITD)            | PF-04691502    | Quizartinib    | Synergistic cytotoxicity                                     | [12]      |
| FLT3-ITD<br>Primary AML<br>Cells | BAY-806946     | Quizartinib    | Enhanced cytotoxicity, particularly in CD34+/CD38-stem cells | [1]       |





# **Signaling Pathways and Mechanism of Action**

The combination of a PI3K inhibitor like copanlisib and an FLT3 inhibitor targets two critical nodes in the signaling network of FLT3-ITD AML.





Click to download full resolution via product page

Caption: Dual inhibition of FLT3 and PI3K signaling pathways in FLT3-ITD AML.



### **Experimental Protocols**

Detailed methodologies for key experiments are provided below.

### **Protocol 1: Cell Viability Assay (MTS Assay)**

This protocol is for determining the cytotoxic effects of copanlisib and an FLT3 inhibitor, alone and in combination.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Improved efficacy of quizartinib in combination therapy with PI3K inhibition in primary FLT3-ITD AML cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting FLT3 mutations in AML: review of current knowledge and evidence PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia -PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination therapy with copanlisib and ABL tyrosine kinase inhibitors against Philadelphia chromosome-positive resistant cells PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copanlisib in the Treatment of Relapsed Follicular Lymphoma: Utility and Experience from the Clinic PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic cytotoxicity of dual PI3K/mTOR and FLT3 inhibition in FLT3-ITD AML cells -PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.unipd.it [research.unipd.it]
- To cite this document: BenchChem. [Application Notes and Protocols: BAY-8040 (Copanlisib) in Combination with FLT3 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11935921#bay-8040-in-combination-with-flt3-inhibitors]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com